11-(5-chloro-2-hydroxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
11-(5-chloro-2-hydroxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their wide range of pharmacological effects, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties
Preparation Methods
The synthesis of 11-(5-chloro-2-hydroxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the benzodiazepine core: This step involves the cyclization of an appropriate aminobenzophenone derivative with a suitable reagent, such as bromoacetyl chloride, under basic conditions.
Introduction of the chlorinated phenyl group: This is achieved through a substitution reaction, where the benzodiazepine core is reacted with a chlorinated phenyl derivative in the presence of a catalyst.
Industrial production methods may involve continuous flow synthesis, which allows for the efficient and scalable production of benzodiazepines .
Chemical Reactions Analysis
11-(5-chloro-2-hydroxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
11-(5-chloro-2-hydroxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 11-(5-chloro-2-hydroxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system . By enhancing the inhibitory effects of GABA, the compound exerts its anxiolytic, sedative, and anticonvulsant effects . The molecular targets include GABA(a) receptors, which are ion channels that mediate the influx of chloride ions, leading to hyperpolarization and reduced neuronal excitability .
Comparison with Similar Compounds
Similar compounds to 11-(5-chloro-2-hydroxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one include:
Clonazepam: Another benzodiazepine with anticonvulsant properties, clonazepam has a nitro group instead of the hydroxyl group.
Flurazepam: Used as a hypnotic agent, flurazepam has a different substitution pattern on the benzodiazepine core.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and pharmacological properties compared to other benzodiazepines .
Properties
CAS No. |
309937-08-4 |
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Molecular Formula |
C21H21ClN2O2 |
Molecular Weight |
368.9g/mol |
IUPAC Name |
6-(5-chloro-2-hydroxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C21H21ClN2O2/c1-21(2)10-16-19(18(26)11-21)20(13-9-12(22)7-8-17(13)25)24-15-6-4-3-5-14(15)23-16/h3-9,20,23-25H,10-11H2,1-2H3 |
InChI Key |
ZGCQIVNSGNSKBU-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=C(C=CC(=C4)Cl)O)C(=O)C1)C |
Canonical SMILES |
CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=C(C=CC(=C4)Cl)O)C(=O)C1)C |
Origin of Product |
United States |
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